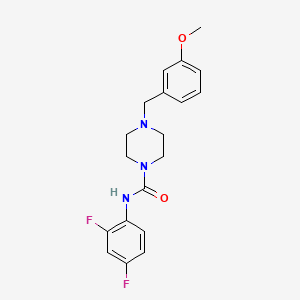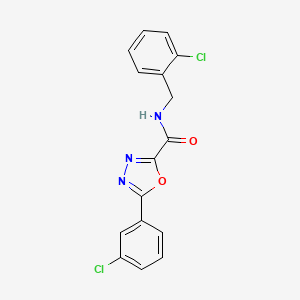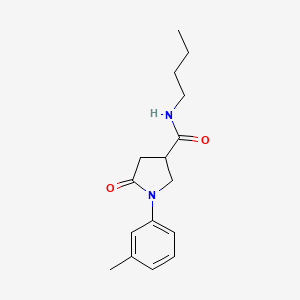
4-benzyl-N-(2-methoxyethyl)-1-piperazinecarbothioamide
Vue d'ensemble
Description
4-benzyl-N-(2-methoxyethyl)-1-piperazinecarbothioamide, also known as BMEPT, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Applications De Recherche Scientifique
4-benzyl-N-(2-methoxyethyl)-1-piperazinecarbothioamide has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer properties, with studies reporting its ability to induce apoptosis in cancer cells. 4-benzyl-N-(2-methoxyethyl)-1-piperazinecarbothioamide has also been investigated for its antimicrobial activity, with studies reporting its ability to inhibit the growth of various bacterial strains. Additionally, 4-benzyl-N-(2-methoxyethyl)-1-piperazinecarbothioamide has been studied for its potential as an anti-inflammatory agent.
Mécanisme D'action
The exact mechanism of action of 4-benzyl-N-(2-methoxyethyl)-1-piperazinecarbothioamide is not well understood. However, studies have suggested that it may exert its anticancer effects by inducing apoptosis through the activation of caspase-3 and -9. 4-benzyl-N-(2-methoxyethyl)-1-piperazinecarbothioamide has also been reported to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. Its antimicrobial activity is thought to be due to its ability to disrupt bacterial cell membranes.
Biochemical and physiological effects:
4-benzyl-N-(2-methoxyethyl)-1-piperazinecarbothioamide has been shown to have minimal toxicity in vitro, making it a promising candidate for further study. In vivo studies have reported that 4-benzyl-N-(2-methoxyethyl)-1-piperazinecarbothioamide has low toxicity and is well-tolerated in animals. However, further studies are needed to determine the long-term effects of 4-benzyl-N-(2-methoxyethyl)-1-piperazinecarbothioamide on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-benzyl-N-(2-methoxyethyl)-1-piperazinecarbothioamide in lab experiments is its high purity and good yields. Additionally, 4-benzyl-N-(2-methoxyethyl)-1-piperazinecarbothioamide has been shown to have minimal toxicity in vitro, making it a promising candidate for further study. However, one limitation of using 4-benzyl-N-(2-methoxyethyl)-1-piperazinecarbothioamide in lab experiments is that its exact mechanism of action is not well understood, which may make it difficult to design experiments to further elucidate its effects.
Orientations Futures
There are several future directions for 4-benzyl-N-(2-methoxyethyl)-1-piperazinecarbothioamide research. One area of interest is its potential as an anticancer agent. Further studies are needed to determine the optimal dosage and administration of 4-benzyl-N-(2-methoxyethyl)-1-piperazinecarbothioamide for cancer treatment. Additionally, studies investigating the use of 4-benzyl-N-(2-methoxyethyl)-1-piperazinecarbothioamide in combination with other anticancer agents may be warranted. Another area of interest is the potential use of 4-benzyl-N-(2-methoxyethyl)-1-piperazinecarbothioamide as an antimicrobial agent. Further studies are needed to determine its efficacy against a broader range of bacterial strains. Finally, studies investigating the potential anti-inflammatory effects of 4-benzyl-N-(2-methoxyethyl)-1-piperazinecarbothioamide may be warranted.
Propriétés
IUPAC Name |
4-benzyl-N-(2-methoxyethyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS/c1-19-12-7-16-15(20)18-10-8-17(9-11-18)13-14-5-3-2-4-6-14/h2-6H,7-13H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWLHYVFTJVGOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=S)N1CCN(CC1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4792386.png)
![2-({4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4792388.png)
![N-{2-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl}acetamide](/img/structure/B4792394.png)
![methyl 2-[({4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4792400.png)
![4-{[4-(2,5-dioxo-1-pyrrolidinyl)butanoyl]amino}benzamide](/img/structure/B4792404.png)
![N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B4792425.png)

![N-(5-ethyl-2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B4792438.png)
![5-{[(3-chloro-4-fluorophenyl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide](/img/structure/B4792453.png)
![N'-{[5-(1,3-benzothiazol-2-ylthio)-2-furyl]methylene}-N,N-diethylbenzene-1,4-diamine](/img/structure/B4792469.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4792483.png)

